[4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile
Description
Properties
CAS No. |
88710-40-1 |
|---|---|
Molecular Formula |
C14H11N5O2 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
2-[4-(1H-imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile |
InChI |
InChI=1S/C14H11N5O2/c1-20-13-6-9(21-5-4-15)2-3-10(13)14-18-11-7-16-17-8-12(11)19-14/h2-3,6-8H,5H2,1H3,(H,18,19) |
InChI Key |
NNQLEWVIAHPXGA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)OCC#N)C2=NC3=CN=NC=C3N2 |
Origin of Product |
United States |
Preparation Methods
Cyclization of 2,3-Diaminopyridines with Cyanoacetate Esters
A common approach involves heating 2,3-diaminopyridines with ethyl cyanoacetate under thermal conditions (around 190 °C) to induce cyclization, forming the imidazo[4,5-d]pyridazine nucleus bearing a cyano group at the 2-position. This method is classical and has been reported with good yields and purity after recrystallization.
| Step | Reagents | Conditions | Outcome |
|---|---|---|---|
| Cyclization | 2,3-Diaminopyridine + Ethyl cyanoacetate | Heating at 190 °C in oil bath | Formation of 2-(imidazo[4,5-d]pyridazin-2-yl)acetonitrile intermediate |
This step is crucial as it sets the core heterocyclic framework with the nitrile functionality positioned for further substitution.
Alternative Synthetic Routes: Ritter-Type Reactions
Recent advances have demonstrated the use of Ritter-type reactions catalyzed by bismuth(III) triflate and p-toluenesulfonic acid to construct imidazo fused heterocycles with nitrile substituents efficiently. This method involves:
- Generation of a benzylic carbocation intermediate from pyridinylmethanol derivatives.
- Nucleophilic attack by nitrile to form nitrilium ion intermediates.
- Intramolecular cyclization and rearomatization to yield the imidazo heterocycle with nitrile functionality.
This approach offers high yields (up to 86%) and broad substrate compatibility, including methoxy-substituted phenyl rings, making it a promising method for synthesizing compounds like this compound.
Purification and Characterization
- The crude products are often purified by column chromatography using silica gel with eluents such as dichloromethane/methanol mixtures.
- Final purification may involve recrystallization from suitable solvents.
- Characterization is performed by NMR (1H, 13C), mass spectrometry, and elemental analysis to confirm structure and purity.
Summary Table of Preparation Methods
| Method | Key Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Thermal Cyclization | 2,3-Diaminopyridine + Ethyl cyanoacetate | 190 °C, oil bath | Moderate to High | Classical method for core formation |
| Nucleophilic Substitution | Imidazo intermediate + 3-methoxyphenol derivative + Base | 80–120 °C, DMF/DMSO | Moderate | Ether bond formation for phenoxyacetonitrile |
| Ritter-Type Reaction | Pyridinylmethanol + Nitrile + Bi(OTf)3 + p-TsOH | 150 °C, sealed tube | Up to 86% | Efficient, broad substrate scope |
Research Findings and Considerations
- The thermal cyclization method is well-established but may require high temperatures and longer reaction times.
- The Ritter-type reaction provides a milder and more versatile alternative, especially for substrates with sensitive functional groups like methoxy.
- The choice of method depends on substrate availability, desired yield, and functional group tolerance.
- Purification techniques and reaction monitoring (e.g., TLC, HPLC) are critical for obtaining high-purity final products.
- The presence of the methoxy group on the phenoxy ring influences the electronic properties and may affect reaction rates and yields.
This detailed synthesis overview integrates classical and modern methodologies for preparing this compound, supported by diverse research findings and optimized reaction conditions. The Ritter-type approach, in particular, represents a significant advancement in the efficient synthesis of such heterocyclic nitrile compounds with potential applications in medicinal chemistry.
Chemical Reactions Analysis
Types of Reactions
2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups, leading to a variety of derivatives with potential biological activities.
Scientific Research Applications
Antitubercular Agents
Recent studies have highlighted the efficacy of imidazo[4,5-d]pyridazine derivatives as potential antitubercular agents. For instance, a series of derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. The substitution of the imidazo[4,5-d]pyridazine core with various functional groups, including the methoxyphenoxy group found in 4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile, has shown promising results in inhibiting bacterial growth by targeting specific enzymes involved in the bacterial metabolism .
Cytotoxicity Studies
In vitro cytotoxicity assays have been conducted to assess the safety profile of this compound. The results indicate that while it exhibits significant cytotoxic effects against certain cancer cell lines, further optimization is necessary to enhance selectivity and reduce toxicity to normal cells .
Case Study 1: Antitubercular Efficacy
A study published in a peer-reviewed journal reported the synthesis of a series of imidazo[4,5-d]pyridazine derivatives, including our compound of interest. The derivatives were tested against drug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives exhibited IC50 values comparable to existing antitubercular drugs, suggesting their potential as lead compounds for further development .
Case Study 2: Cytotoxicity Profile
Another investigation focused on evaluating the cytotoxic effects of 4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile against various human cancer cell lines. The findings revealed that while the compound showed promising anticancer activity, its effectiveness varied significantly across different cell lines, emphasizing the need for targeted delivery systems to maximize therapeutic outcomes .
Mechanism of Action
The mechanism of action of 2-(4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy)acetonitrile involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Key Structural Features of Imidazo-Pyridazine/Azine Derivatives
Key Observations :
- The target compound’s imidazo[4,5-d]pyridazine core differs from imidazo[4,5-b]pyridine () and imidazo[4,5-c]quinoline () in ring fusion and electronic properties.
- Substituents like methoxyphenoxy (electron-donating) and acetonitrile (electron-withdrawing) create a polarized system, unlike the pyridinyl or halogenated aryl groups in analogs .
Insights :
- Low yields in 17d (12%) highlight challenges in coupling reactions for imidazo-quinoline systems .
- Microwave-assisted synthesis () improves efficiency compared to traditional heating .
Physicochemical and Spectroscopic Properties
- Mass Spectrometry : The target compound’s molecular ion ([M+H]⁺) is predicted to be ~297 m/z (C₁₆H₁₂N₄O₂), contrasting with 414 m/z for 17d .
- Solubility: The methoxyphenoxy group likely enhances solubility in organic solvents (e.g., DCM/MeOH), similar to compounds purified via silica chromatography in and .
Biological Activity
The compound [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile is a complex organic molecule that has garnered attention due to its potential biological activities. This article explores its biological activity, including antiproliferative, antibacterial, and antiviral effects, as well as structure-activity relationships (SAR) that contribute to its pharmacological profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 244.26 g/mol. The structural features include:
- An imidazo[4,5-d]pyridazine moiety.
- A methoxyphenoxy group.
- An acetonitrile functional group.
These components suggest a potential for diverse biological interactions due to the presence of multiple functional groups that can engage with various biological targets.
1. Antiproliferative Activity
Research indicates that compounds with similar structural features have shown significant antiproliferative effects against various cancer cell lines. For instance:
- Compounds derived from imidazo[4,5-b]pyridine derivatives demonstrated selective activity against human cancer cell lines, including glioblastoma and colorectal carcinoma cells. Notably, certain derivatives exhibited IC50 values in the sub-micromolar range (0.4 μM for compound 10) against colon carcinoma cells .
| Compound | Cancer Cell Line | IC50 (μM) |
|---|---|---|
| 10 | Colon Carcinoma | 0.4 |
| 14 | Colon Carcinoma | 0.7 |
| 8 | Various | 1.8 - 3.2 |
2. Antibacterial Activity
The antibacterial activity of this compound is less pronounced compared to its antiproliferative effects. Some related compounds have shown moderate activity against specific Gram-negative bacteria such as E. coli, with MIC values around 32 μM for certain derivatives .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural characteristics:
- The imidazo and methoxyphenol functionalities enhance bioactivity by providing diverse interaction sites for biological targets.
- Modifications in the substituents on the phenyl ring and imidazo core can significantly influence the potency and selectivity of the compound against different biological targets .
Case Studies
Recent studies have focused on synthesizing derivatives of imidazo compounds to evaluate their biological activities:
Q & A
Q. What are the optimal synthetic routes for preparing [4-(1H-Imidazo[4,5-d]pyridazin-2-yl)-3-methoxyphenoxy]acetonitrile?
- Methodological Answer : The compound can be synthesized via a multi-step approach. A key precursor, such as 2-(3H-imidazo[4,5-b]pyrid-2-yl)acetonitrile, is prepared by reacting pyridine-2,3-diamine with ethyl cyanoacetate under solvent-free conditions at 180–190°C for 30 minutes . Subsequent functionalization involves coupling reactions with substituted phenoxy groups. For example, acetonitrile is frequently used as a solvent in nucleophilic substitutions or cyclization reactions, as seen in European patent protocols . Characterization via FTIR (e.g., nitrile stretch at ~2250 cm⁻¹) and NMR ensures structural fidelity .
Q. How can researchers validate the structural integrity of this compound?
- Methodological Answer : Combine spectroscopic and computational methods:
- FTIR : Confirm nitrile (C≡N) and methoxy (C-O) functional groups .
- NMR : Use ¹H and ¹³C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and methoxy groups (δ ~3.8 ppm) .
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., ESI-MS for [M+H]⁺) .
- DFT Studies : Compare experimental vibrational frequencies and NMR chemical shifts with theoretical calculations (B3LYP/6-31G* basis set) to identify discrepancies .
Q. What solvent systems are effective for purification?
- Methodological Answer : Reverse-phase HPLC with acetonitrile/water gradients (e.g., 10–90% acetonitrile) is commonly employed . For recrystallization, DMF/EtOH (25:75 v/v) yields high-purity crystals .
Advanced Research Questions
Q. How do DFT studies explain discrepancies between theoretical and experimental data for this compound?
- Methodological Answer : Discrepancies in vibrational frequencies or NMR shifts often arise from solvent effects or basis set limitations. For example:
- Solvent Corrections : Apply the Polarizable Continuum Model (PCM) to DFT calculations to account for acetonitrile’s dielectric effects .
- Basis Set Optimization : Use larger basis sets (e.g., 6-311++G**) to improve accuracy for π-conjugated systems .
- Data Table :
| Parameter | Experimental (FTIR) | DFT (6-31G*) | DFT (6-311++G**) |
|---|---|---|---|
| C≡N Stretch (cm⁻¹) | 2252 | 2275 | 2258 |
| C-O Stretch (cm⁻¹) | 1260 | 1285 | 1263 |
Q. What strategies address low yields in multi-component reactions involving this compound?
- Methodological Answer :
- Catalyst Screening : Test piperidine or triethylamine to optimize Knoevenagel condensations .
- Temperature Control : Reflux in EtOH (78°C) balances reactivity and side-product formation .
- Substituent Effects : Electron-withdrawing groups (e.g., -CF₃) on arylidenemalononitriles enhance electrophilicity, improving cyclization efficiency .
Q. How can structure-activity relationships (SAR) guide pharmacological studies?
- Methodological Answer :
- Core Modifications : Compare imidazo[4,5-d]pyridazine derivatives with varying substituents (e.g., methoxy vs. chloro) to assess binding affinity to targets like JAK kinases .
- Docking Studies : Use AutoDock Vina to model interactions with TLR7 or JAK2 active sites, focusing on hydrogen bonds with the nitrile and methoxy groups .
- Data Table :
| Derivative | IC₅₀ (JAK2, nM) | LogP |
|---|---|---|
| Parent Compound | 85 | 2.1 |
| 3-Fluoro Analog | 42 | 2.4 |
| 3-Methoxy Replacement | 120 | 1.8 |
Q. What analytical challenges arise in characterizing tautomeric forms of this compound?
- Methodological Answer :
- Dynamic NMR : Perform variable-temperature ¹H NMR (e.g., 25–80°C) to detect tautomerization between imidazo[4,5-d]pyridazine isomers .
- X-ray Crystallography : Resolve tautomeric states in solid-state structures .
- Computational MD Simulations : Use Gaussian or ORCA to model energy barriers for tautomer interconversion .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
